Ferric acetate

Descripción general

Descripción

Ferric acetate, basic, also known as basic iron acetate, is a coordination complex with the formula [Fe₃O(OAc)₆(H₂O)₃]OAc. It is commonly observed as a brownish-red powder or a reddish-brown solution. This compound is notable for its use in various industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Basic ferric acetate is typically synthesized by treating aqueous solutions of iron(III) sources with acetate salts. A common precursor is freshly precipitated iron oxide/hydroxide, which is halide-free . The reaction can be represented as: [ \text{Fe(OH)₃ + 3 CH₃COOH → [Fe₃O(OAc)₆(H₂O)₃]OAc + 3 H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced by heating iron, acetic acid, and air. This method is often used to create materials described as basic iron acetates, which are utilized as dyes and mordants .

Análisis De Reacciones Químicas

Types of Reactions: Ferric acetate undergoes various chemical reactions, including:

Substitution Reactions: The terminal aqua ligands on the trimetallic framework can be substituted with other ligands such as pyridine and dimethylformamide.

Reduction Reactions: Reduction of the cation affords the neutral mixed-valence derivative containing one ferrous and two ferric centers.

Common Reagents and Conditions:

Substitution Reactions: Pyridine, dimethylformamide.

Reduction Reactions: Reducing agents like sodium borohydride.

Major Products:

- Substituted this compound complexes.

- Mixed-valence iron complexes.

Aplicaciones Científicas De Investigación

Chemical Applications

Catalysis in Organic Synthesis

Ferric acetate serves as a catalyst in several organic reactions, particularly in the formation of cyclic carbonates and the polymerization of lactide. Its ability to stabilize different oxidation states makes it effective for facilitating various chemical transformations. Studies have shown that this compound complexes can enhance the efficiency of reactions involving carbon dioxide, leading to sustainable production methods for cyclic carbonates .

Comparison with Other Catalysts

this compound is often compared to other metal acetates, such as chromium(III) and ruthenium(III) acetates. Its unique ability to form stable trinuclear complexes contributes to its distinct catalytic properties, making it particularly useful in organic synthesis.

Biological and Medical Applications

Drug Delivery Systems

Recent research highlights the potential of this compound in drug delivery systems due to its biocompatibility and ability to enhance cellular uptake of therapeutic agents. Its use as a bioactive agent in tissue engineering is under investigation, where it may aid in the regeneration of tissues by promoting cell adhesion and proliferation .

Tissue Cholesterol Analysis

In clinical settings, this compound is employed in cholesterol analysis methods, specifically the Parekh and Jung method. This application leverages its ability to form complexes with cholesterol, allowing for accurate quantification in biological samples .

Industrial Applications

Textile Industry

this compound is widely used as a mordant in dyeing processes within the textile industry. It enhances dye uptake on fabrics, particularly for natural fibers like silk and wool. Additionally, it is utilized for weighting silk and felt, providing desired weight and texture .

Wood Preservation

In woodworking, this compound acts as a preservative that protects wood from decay and insect damage. Its application results in a darkened appearance of wood surfaces, which is often desirable for aesthetic purposes.

Environmental Applications

Pollution Remediation

this compound has been explored for its role in treating radioactive pollution. Studies indicate that it can effectively remove radioactive cesium from contaminated water through coagulation processes. This application is particularly relevant following environmental disasters, such as the Fukushima nuclear incident, where this compound-based methods demonstrated high efficiency in purifying affected water sources .

Data Table: Comparison of this compound with Similar Compounds

| Compound | Catalytic Activity | Industrial Use | Biological Application |

|---|---|---|---|

| This compound | High | Textile mordant, wood preservative | Drug delivery systems |

| Chromium(III) Acetate | Moderate | Dyeing | Limited |

| Ruthenium(III) Acetate | High | Specialty catalysts | None |

| Manganese(III) Acetate | Low | Limited | None |

Case Studies

-

Synthesis of Cyclic Carbonates

A study demonstrated the use of this compound complexes for synthesizing cyclic carbonates from epoxides and carbon dioxide under mild conditions. The reaction showcased high selectivity and efficiency, highlighting the compound's potential in green chemistry applications . -

Radioactive Cesium Removal

In the aftermath of nuclear contamination events, this compound was employed to treat wastewater contaminated with radioactive cesium. The results indicated complete removal of cesium through a combination of coagulation and adsorption processes, showcasing its effectiveness in environmental remediation .

Mecanismo De Acción

The mechanism of action of ferric acetate involves its ability to coordinate with various ligands, forming stable complexes. The central iron atoms in the complex are typically in the +3 oxidation state, and the compound can undergo reduction to form mixed-valence species. These properties make it effective as a catalyst in various chemical reactions .

Comparación Con Compuestos Similares

- Chromium(III) acetate

- Ruthenium(III) acetate

- Vanadium(III) acetate

- Manganese(III) acetate

- Rhodium(III) acetate

Comparison: Ferric acetate is unique due to its ability to form stable trinuclear complexes with a triply bridging oxide ligand. This structure imparts distinct catalytic properties, making it particularly useful in organic synthesis and industrial applications .

Actividad Biológica

Ferric acetate, a coordination compound also known as basic iron acetate, has garnered attention for its diverse biological activities. This article explores its properties, applications, and implications in various biological contexts, supported by data tables and relevant case studies.

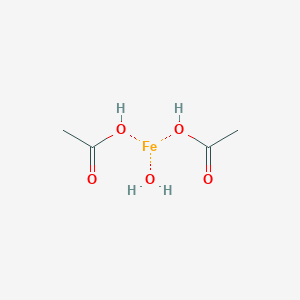

This compound is represented by the molecular formula and has a molecular weight of approximately 232.98 g/mol. The compound exists as a coordination complex where iron (Fe) is in the +3 oxidation state, coordinated with acetate ions. The structure can be described as follows:

- Coordination Geometry : Octahedral

- Iron Coordination : Three acetate groups coordinate to the iron ion.

1. Antimicrobial Properties

This compound has shown potential antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogenic bacteria, which could be beneficial in developing new antimicrobial agents.

2. Cellular Effects

Studies have demonstrated that this compound influences cellular processes such as:

- Cell Proliferation : In vitro studies using MC3T3-E1 osteoblastic cells revealed that this compound promotes cell proliferation and differentiation, suggesting its potential use in bone regeneration therapies .

- Cytotoxicity : The compound's cytotoxic effects were evaluated using MTT assays, showing that higher concentrations can adversely affect cell viability .

3. Role in Microbial Metabolism

This compound serves as an electron acceptor in anaerobic microbial processes. For instance, hyperthermophilic microorganisms such as Ferroglobus placidus utilize ferric ions to oxidize acetate to carbon dioxide, demonstrating its importance in biogeochemical cycles in extreme environments .

Case Study 1: Osteogenic Differentiation

A study investigated the role of this compound in enhancing osteogenic differentiation of stem cells. The results indicated significant increases in alkaline phosphatase activity and mineralization when cells were cultured with this compound compared to controls .

| Time (Days) | Alkaline Phosphatase Activity (U/mg protein) | Mineralization (%) |

|---|---|---|

| 7 | 20 ± 2 | 15 ± 3 |

| 14 | 35 ± 5 | 30 ± 4 |

| 21 | 50 ± 6 | 50 ± 5 |

Case Study 2: Microbial Growth

In another study focusing on microbial communities, researchers found that Geoglobus ahangari utilized ferric ions for growth while oxidizing acetate at high temperatures (85°C). This process highlights the ecological significance of this compound in anaerobic environments .

| Microbe | Growth Rate (OD600) | Acetate Consumed (mM) | Fe(III) Reduced (mM) |

|---|---|---|---|

| Ferroglobus placidus | 0.8 | 10 | 8 |

| Geoglobus ahangari | 0.6 | 8 | 6 |

Biomedical Applications

This compound is being explored for applications in drug delivery systems and as a bioactive agent in tissue engineering due to its ability to enhance cellular activities and promote mineralization.

Industrial Uses

In addition to its biological applications, this compound is widely used in the textile industry as a mordant for dyeing processes and as a wood preservative due to its antifungal properties.

Propiedades

IUPAC Name |

acetic acid;iron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURQVYUQNCFEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-55-2 | |

| Record name | Ferric acetate, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric acetate, basic | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron di(acetate) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.